5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The oxadiazole ring is substituted at the 5-position by a 3,5-dimethoxyphenyl group and at the 2-position by an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the 3,5-dimethoxyphenyl group, and the amine group . The presence of these functional groups would likely confer specific physical and chemical properties to the compound.
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. The oxadiazole ring might participate in electrophilic substitution reactions, while the amine group might undergo reactions typical of amines, such as acylation or alkylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the oxadiazole ring might confer stability and rigidity to the molecule, while the 3,5-dimethoxyphenyl and amine groups might influence its solubility and reactivity .
Applications De Recherche Scientifique
Antimicrobial and Anti-Proliferative Activities
- The synthesis of N-Mannich bases of 1,3,4-oxadiazole derivatives has been shown to yield compounds with significant in vitro inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. Moreover, certain derivatives displayed potent anti-proliferative activity against a range of human cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells, highlighting the broad-spectrum antibacterial and anticancer potential of these compounds (L. H. Al-Wahaibi et al., 2021).
Synthesis Methodologies
- Novel methods for synthesizing fully substituted 1,3,4-oxadiazole derivatives have been developed, offering efficient approaches without the need for catalysts or activation. These methods provide alternative routes for creating 2,5-disubstituted 1,3,4-oxadiazole derivatives, demonstrating the chemical versatility and potential for further functionalization of these compounds (A. Ramazani & A. Rezaei, 2010).
Cholinesterase Inhibition
- Research on 5-Aryl-1,3,4-oxadiazoles has explored their potential as inhibitors of acetyl- (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like dementia and myasthenia gravis. These studies found moderate dual inhibition, with some derivatives showing lower IC50 values against AChE than the established drug rivastigmine, indicating the potential of these compounds in treating neurodegenerative disorders (Václav Pflégr et al., 2022).
Anticancer Evaluation
- The design and synthesis of 1,3,4-oxadiazole derivatives with specific substituents have shown superior anticancer activity against human cancer cell lines. This underscores the therapeutic potential of these compounds in cancer treatment, particularly for breast cancer, through their structural optimization and targeted activity profiles (N. Polkam et al., 2021).
Orientations Futures
The future research directions for this compound would likely depend on its biological activity. If it exhibits promising biological activities, such as antibacterial or anticancer activities, further studies could be conducted to optimize its activity and develop it into a potential therapeutic agent .
Propriétés
IUPAC Name |
5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-14-7-3-6(4-8(5-7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNDYIWQCBMYSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.